
Gimeracil-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gimeracil-13C3 is a labeled compound used primarily in scientific research. It is a derivative of Gimeracil, which is known for its role as a dihydropyrimidine dehydrogenase (DPD) inhibitor. This compound is often used in studies involving metabolic pathways and drug interactions, particularly in the context of cancer treatment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gimeracil-13C3 typically involves a multi-step process starting from 2,4-dimethoxypyridine. The process includes:
Nucleophilic substitution: 2,4-dimethoxypyridine is treated with sodium methoxide in N-methyl-2-pyrrolidone under a nitrogen atmosphere to yield 3,5-dichloro-2,4-dimethoxypyridine.
Hydrolysis: The intermediate is then hydrolyzed to form 3,5-dichloro-2,4-dihydroxypyridine.
Isotope labeling: The final step involves introducing the 13C3 label to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
Gimeracil-13C3 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, particularly involving the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and sodium hydroxide are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
科学研究应用
Gimeracil-13C3 is a stable isotope-labeled form of gimeracil used in research to study dihydropyrimidine dehydrogenase (DPD) metabolism and drug interactions . Gimeracil is a component of the oral fluoropyrimidine drug S-1, also known as TS-1, which includes tegafur and oteracil . Gimeracil's primary function is to prevent the breakdown of fluorouracil (5-FU) by reversibly blocking DPD, an enzyme involved in 5-FU degradation . This action helps maintain higher concentrations of 5-FU, enhancing its effectiveness against cancer cells while potentially reducing toxic side effects .
Pharmacokinetic and Bioequivalence Studies
This compound serves as an internal standard in pharmacokinetic studies . These studies often employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze plasma concentrations of tegafur, 5-FU, gimeracil, and oteracil .
- LC-MS/MS Method: In a bioequivalence study of S-1 capsules, this compound was used as an internal standard. After adding 10 μL of the internal standard (5000 ng/mL; this compound: tegafur-13C, 15N2=1:1, v/v) to 200 μL of plasma, the mixture undergoes protein precipitation with acetonitrile and centrifugation. The supernatant is then evaporated, reconstituted, and analyzed via LC-MS/MS . Multiple reaction monitoring transitions are performed at mass-to-charge (m/z) ratios of 145.9 → 128.0 and 149.0 → 130.9 for gimeracil and this compound, respectively .
- Accuracy and Precision: Studies validate the accuracy and precision of gimeracil measurements using this compound. Intra-day accuracy ranged from 88.0% to 108.0%, and inter-day accuracy ranged from 90.4% to 105.7% at concentrations of 1, 3, 30, and 400 ng/mL for gimeracil . The intra-day and inter-day precision (% coefficient of variation (CV)) ranged from 0.6% to 10.4%, and from 1.8% to 7.4%, respectively, for gimeracil .
- Bioequivalence Assessment: Pharmacokinetic parameters such as AUC0−t, AUC0−∞, Cmax, t1/2, and tmax are determined to assess bioequivalence between different formulations of S-1 capsules . The use of this compound ensures accurate quantification of gimeracil, which is critical for evaluating the drug's bioequivalence .
Role in Cancer Treatment
Gimeracil is a crucial component of S-1, used in treating various cancers . By inhibiting DPD, gimeracil increases and sustains the concentration of 5-FU, a cytotoxic agent .
- Advanced Gastric Cancer: Tegafur, gimeracil, and oteracil potassium capsules (TGOPC) combined with calf spleen extractive injection (CSEI) have shown improved clinical efficacy in treating advanced gastric cancer. A study demonstrated that patients treated with Oxaliplatin, TGOPC, and CSEI had a higher response rate (61.02%) compared to those treated with Oxaliplatin and TGOPC alone (30.51%) . The observation group also exhibited lower levels of serum vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9), reduced incidence of nausea and vomiting, and higher 1-year and 2-year survival rates .
- Colon Cancer: A case study reported fatal myelosuppression, diarrhea, and neurotoxicity induced by combining irinotecan and tegafur-gimeracil-oteracil potassium in treating colon cancer . This highlights the importance of monitoring for adverse reactions when using gimeracil in combination with other chemotherapeutic agents .
Analytical Method Development and Validation
- UPLC-MS/MS Method: A sensitive and cost-effective bioanalytical method using ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) has been developed for detecting tegafur, gimeracil, and oteracil in rat plasma . This method employs a C18 column with isocratic elution using acetonitrile and 0.1% formic acid as the mobile phase . The retention times for tegafur, gimeracil, and oteracil were found to be 2.027, 3.176, and 4.015 minutes, respectively, with high linearity (R2 = 0.9999) .
Summary Table of Applications
Application | Description |
---|---|
Internal Standard in PK Studies | Used in LC-MS/MS methods for accurate quantification of gimeracil, tegafur, and other related compounds in biological samples. |
Bioequivalence Studies | Facilitates the evaluation of bioequivalence between different formulations of S-1 capsules by ensuring precise measurement of gimeracil concentrations. |
Cancer Treatment Research | Aids in assessing the efficacy of gimeracil-containing regimens in treating various cancers, including gastric and colon cancer, and in monitoring potential adverse effects. |
Analytical Method Development | Supports the development and validation of sensitive and reliable analytical methods, such as UPLC-MS/MS, for detecting gimeracil and related compounds in biological matrices. |
DPD Metabolism Studies | As a stable isotope-labeled form of gimeracil, it is used to study the metabolism of dihydropyrimidine dehydrogenase (DPD). |
作用机制
Gimeracil-13C3 functions by inhibiting the enzyme dihydropyrimidine dehydrogenase (DPD). This inhibition prevents the breakdown of fluorouracil, a chemotherapeutic agent, thereby increasing its concentration and effectiveness against cancer cells. The molecular target is the DPD enzyme, and the pathway involves the stabilization of fluorouracil levels in the body .
相似化合物的比较
Similar Compounds
Tegafur: Another chemotherapeutic agent that is often used in combination with Gimeracil.
Oteracil: Used alongside Gimeracil to reduce the side effects of chemotherapy.
Cyanuric Acid-13C3: A similar labeled compound used in various research applications.
Uniqueness
Gimeracil-13C3 is unique due to its specific role in inhibiting DPD and its application in enhancing the effectiveness of fluorouracil in cancer treatment. Its labeled form allows for precise tracking and study in metabolic research, making it invaluable in both clinical and laboratory settings.
生物活性
Gimeracil-13C3, a derivative of gimeracil, is primarily known for its role as an inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme critical in the metabolism of pyrimidine analogs such as 5-fluorouracil (5-FU). By inhibiting DPD, this compound enhances the efficacy of 5-FU in cancer treatments, particularly in advanced gastric and colorectal cancers. This article explores the biological activity of this compound, supported by data tables and case studies.
Inhibition of Dihydropyrimidine Dehydrogenase (DPD)
This compound acts as a competitive inhibitor of DPD, which is responsible for the degradation of 5-FU. This inhibition leads to increased plasma levels of 5-FU, thereby prolonging its therapeutic effects. The competitive nature of this inhibition allows for a more sustained presence of 5-FU in the bloodstream, enhancing its cytotoxic effects on cancer cells.
Effects on DNA Repair Mechanisms
Research indicates that this compound also influences DNA repair pathways. It has been shown to partially inhibit homologous recombination (HR), a critical pathway for repairing DNA double-strand breaks. This effect was evidenced by increased tail moments in neutral comet assays and altered foci formation of key proteins involved in DNA repair mechanisms, such as Rad51 and Nbs1 .
Key Findings:
- IC50 Values : The IC50 value for gimeracil against DPD indicates its potency as an inhibitor, facilitating higher concentrations of 5-FU.
- Radiosensitization : this compound has demonstrated radiosensitizing effects, particularly in S-phase cells, making it a candidate for combination therapies with radiation .
Absorption and Metabolism
Following oral administration, this compound reaches peak plasma concentrations (Cmax) within approximately 1.5 to 3.3 hours. Its half-life (t1/2) ranges from 3.3 to 5.8 hours, allowing for effective dosing schedules in clinical settings . The pharmacokinetics of gimeracil are crucial for understanding its interactions with other chemotherapeutic agents.
Table: Pharmacokinetic Parameters
Parameter | Value Range |
---|---|
Cmax (gimeracil) | 1.5 - 3.3 hrs |
t1/2 (gimeracil) | 3.3 - 5.8 hrs |
Cmax (5-FU) | 3.0 - 4.0 hrs |
t1/2 (5-FU) | 1.9 - 3.4 hrs |
Efficacy in Advanced Cancer
A notable case study involved a patient with locally advanced pancreatic cancer who was treated with the TS-1 regimen (tegafur/gimeracil/oteracil). The patient achieved significant progression-free survival after switching to this chemotherapy combination following a lack of response to previous treatments . This illustrates the potential benefits of this compound in enhancing the efficacy of established chemotherapeutic protocols.
Clinical Trials and Outcomes
Clinical trials have demonstrated that combinations involving gimeracil lead to improved response rates in various cancers:
属性
分子式 |
C5H4ClNO2 |
---|---|
分子量 |
148.52 g/mol |
IUPAC 名称 |
5-chloro-4-hydroxy-(4,5,6-13C3)1H-pyridin-2-one |
InChI |
InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)/i2+1,3+1,4+1 |
InChI 键 |
ZPLQIPFOCGIIHV-VWNJCJTFSA-N |
手性 SMILES |
C1=[13C]([13C](=[13CH]NC1=O)Cl)O |
规范 SMILES |
C1=C(C(=CNC1=O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。